4-Oxazolemethanol
Overview
Description
4-Oxazolemethanol, also known as 1,3-oxazol-4-ylmethanol, is a heterocyclic compound with the molecular formula C4H5NO2 and a molecular weight of 99.09 g/mol This compound features a five-membered ring containing both oxygen and nitrogen atoms, making it part of the oxazole family
Mechanism of Action
Target of Action
Similar compounds such as 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been found to interact with various targets, including enzymes and receptors .
Mode of Action
It’s known that oxazole derivatives can bind to biological systems such as various enzymes and receptors via numerous non-covalent interactions . This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer effects . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and should be stored at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Oxazolemethanol. For instance, storage conditions can affect the stability of the compound . Additionally, the presence of other microorganisms and the specific characteristics of the biological environment can influence the compound’s action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxazolemethanol can be synthesized through several methods. One common approach involves the reaction of 4-chloromethyl-1,3-oxazole with a suitable base, such as sodium hydroxide, in an aqueous medium . Another method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Oxazolemethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Oxazolemethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,3,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-Oxadiazole: Exhibits broad-spectrum biological activities, including antibacterial and antifungal effects.
Uniqueness of 4-Oxazolemethanol: this compound stands out due to its specific structural features, which confer unique reactivity and interaction profiles.
Properties
IUPAC Name |
1,3-oxazol-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-1-4-2-7-3-5-4/h2-3,6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHIXCNJVHVHAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579735 | |
Record name | (1,3-Oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155742-48-6 | |
Record name | (1,3-Oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-oxazol-4-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 4-oxazolemethanol derivatives in asymmetric synthesis?
A1: Research indicates that certain this compound derivatives, such as (αS, 4S)-2-dichloromethyl- 4, 5-dihydro-α- ( 4-nitrophenyl)- this compound, can be complexed with borane to create effective catalysts for the asymmetric reduction of aromatic ketones []. This has significant implications for the development of enantioselective synthesis routes for various chiral compounds.
Q2: How does the configuration of this compound derivatives influence their reactivity?
A2: Studies have demonstrated the successful synthesis and configuration inversion of substituted oxazolines []. For instance, attempting to convert (α-S, 4S)-2-dichloromethyl- 4, 5-dihydro-α- ( 4-nitrophenyl)- this compound to its (4S, 5R) isomer unexpectedly yielded the configuration inversion product (1R, 2S)-2-dichloroacetamido-1-(4-nitrophenyl)-1, 3-propane-diol []. This highlights the importance of stereochemistry in the reactivity and potential applications of these compounds.
Q3: Can you provide an example of a specific synthetic route for a this compound derivative?
A3: One example involves the preparation of (R)-2,2-dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, a key intermediate in the synthesis of florfenicol []. This process involves multiple stages utilizing various reagents and highlights the complexity of synthesizing these specific this compound derivatives.
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